

TP-021 patent and intellectual property

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Compound of Interest

Compound Name: TP-021

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An In-Depth Technical Guide to AVZO-021 (TP-021): A Novel CDK2 Inhibitor

Disclaimer: Initial searches for a specific patent or compound designated "TP-021" did not yield conclusive results. However, extensive information was found for AVZO-021 (also known as ARTS-021), a clinical-stage therapeutic with a mechanism of action that aligns with the interests of researchers in oncology drug development. This technical guide will focus on AVZO-021, a potential best-in-class selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Introduction

AVZO-021 is an investigational, orally administered, selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.^{[1][2][3]} Deregulation of the cell cycle is a hallmark of cancer, and the CDK family of proteins represents a critical node in this process. While first-generation CDK inhibitors have shown clinical success, acquired resistance often emerges. A key mechanism of resistance to CDK4/6 inhibitors, particularly in HR+/HER2-breast cancer, is the hyperactivation of CDK2, often through the elevation of cyclin E.^[1] AVZO-021 is being developed to address this unmet medical need by directly targeting CDK2-dependent tumors.^{[1][3]} Avenzo Therapeutics is developing AVZO-021 for the treatment of advanced solid tumors, including hormone receptor-positive (HR+) breast cancer and other tumors with elevated cyclin E expression, such as ovarian cancer.^[1]

Intellectual Property

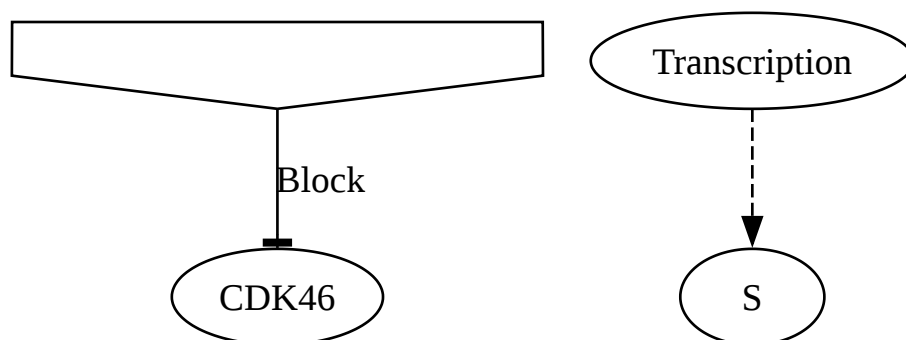
Avenzo Therapeutics is advancing the clinical development of AVZO-021. The compound was licensed from Allorion Therapeutics, which grants Avenzo global development and commercialization rights, excluding Greater China.^[1] Specific patent application numbers for

AVZO-021 are not publicly available in the provided information. Generally, intellectual property for a novel therapeutic like AVZO-021 would be protected by a composition of matter patent, which covers the chemical structure of the molecule, as well as method of use patents, which cover its application in treating specific diseases.

Mechanism of Action: CDK2 Inhibition

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma protein (pRB) axis.^[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.

CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer. However, resistance can develop through various mechanisms, one of which is the upregulation of cyclin E, which then activates CDK2 and bypasses the CDK4/6 blockade.^[1] AVZO-021 selectively inhibits CDK2, thereby restoring cell cycle control in tumors that have become dependent on this pathway for proliferation.



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Caption: AVZO-021 Phase 1/2 Clinical Trial Workflow (NCT05867251).

Data Presentation

As the clinical trial is ongoing, comprehensive quantitative data on the efficacy of AVZO-021 is not yet publicly available. The following tables summarize the key parameters of the clinical trial design.

Table 1: Key Inclusion and Exclusion Criteria for NCT05867251

Criteria Type	Selected Criteria
Inclusion	Male or female, aged ≥18 years. [3]
	Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. [3]
	Histologically or cytologically confirmed advanced solid tumor.
	Measurable disease as per RECIST v1.1. [3]
	Adequate organ and bone marrow function. [3]
Exclusion	Prior treatment with a CDK2, PKMYT1, or WEE1 inhibitor. [3]
	Major surgery within 4 weeks of starting treatment. [3]
	Unresolved toxicities from prior therapy > Grade 1. [2]
	Clinically unstable cardiac function. [2]
	Active second malignancy. [2]

Table 2: Study Endpoints for NCT05867251

Endpoint Type	Endpoint
Primary	- Incidence of Dose-Limiting Toxicities (DLTs)
- Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)	
- Incidence and severity of Adverse Events (AEs)	
Secondary	- Objective Response Rate (ORR)
- Duration of Response (DoR)	
- Progression-Free Survival (PFS)	
- Overall Survival (OS)	
- Pharmacokinetic Parameters (Cmax, Tmax).	
[2]	

Conclusion

AVZO-021 is a promising selective CDK2 inhibitor being developed to address a critical resistance mechanism to current standard-of-care therapies in oncology, particularly in HR+/HER2- breast cancer. Its targeted mechanism of action offers the potential for more durable responses and improved outcomes for patients with advanced solid tumors characterized by CDK2 dependency. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety, tolerability, and anti-tumor efficacy. As more data becomes available, the full therapeutic potential of AVZO-021 will be elucidated, potentially establishing a new treatment paradigm for a defined patient population with high unmet medical need.

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